molecular formula C23H19ClN2O2 B14998942 N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

Cat. No.: B14998942
M. Wt: 390.9 g/mol
InChI Key: ZCKBNFYYIGYUNS-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, ethyl bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to exhibit antimicrobial activity by disrupting bacterial cell wall synthesis . In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

InChI

InChI=1S/C23H19ClN2O2/c1-3-15-5-7-16(8-6-15)22(27)25-17-9-10-19(24)18(13-17)23-26-20-12-14(2)4-11-21(20)28-23/h4-13H,3H2,1-2H3,(H,25,27)

InChI Key

ZCKBNFYYIGYUNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)C

Origin of Product

United States

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